Ethyl 3-(trifluoromethyl)benzene-1-carboximidate hydrochloride

説明

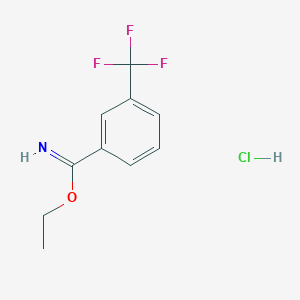

Ethyl 3-(trifluoromethyl)benzene-1-carboximidate hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further connected to an ethyl carboximidate group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(trifluoromethyl)benzene-1-carboximidate hydrochloride typically involves the reaction of ethyl 3-(trifluoromethyl)benzoate with an appropriate amine under acidic conditions to form the carboximidate. The hydrochloride salt is then obtained by treating the carboximidate with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .

化学反応の分析

Nucleophilic Substitution Reactions

This compound undergoes nucleophilic substitution at the imidate group. For example:

-

Ammonolysis : Reaction with ammonia in ethanol at 20°C yields cyclopropanecarboxamidine derivatives. Similar imidate hydrochlorides (e.g., ethyl cyclopropanecarboximidate monohydrochloride) react with ammonia-saturated ethanol to form amidines via sequential addition and solvent removal .

| Reaction Conditions | Yield | Operation | Source |

|---|---|---|---|

| NH₃ in ethanol, 20°C, overnight | 83 mL | Solvent removal under reduced pressure, residue dissolved in ethanol |

Cyclization Reactions

The imidate group facilitates intramolecular cyclization under oxidative or basic conditions:

-

Iodine-Mediated Cyclization : With iodine and Cs₂CO₃ in 1,2-dichlorobenzene at 130°C for 16 hours, the compound forms fused heterocycles (e.g., thiazoloquinazolines). This method achieves moderate yields (7–46%) .

-

Microwave-Assisted Cyclization : Microwave irradiation (100°C, 15 min) in DMF with acetic acid accelerates cyclization, enabling one-pot synthesis of quinazolinone derivatives .

| Reagents/Conditions | Yield | Product | Source |

|---|---|---|---|

| I₂, Cs₂CO₃, 130°C, 16h | 7–46% | Tricyclic thiazoloquinazolines | |

| Microwave (100°C), DMF, 15 min | 85% | 6-Amino-3-cyclopropylquinazolin-4(3H)-one |

Electrophilic Trifluoromethylation

The trifluoromethyl group directs electrophilic aromatic substitution (EAS) and stabilizes intermediates:

-

Cross-Dehydrogenative Coupling (CDC) : In iodine-catalyzed CDC reactions, the trifluoromethyl moiety enhances electrophilicity, enabling C–S bond formation with thioenamines .

-

BF₃·OEt₂-Promoted Cycloaromatization : The electron-withdrawing CF₃ group facilitates intramolecular cascade reactions, forming benzofluorenes or indenes under mild conditions .

Multicomponent Reactions

This imidate participates in Ugi- and Passerini-type reactions:

-

Passerini Reaction : Acts as a carbonyl surrogate, reacting with isonitriles and carboxylic acids to form α-trifluoromethyl-α-hydroxy carboxamides. The reaction proceeds via an exocyclic carboximidate intermediate under mild conditions .

| Components | Product | Yield | Source |

|---|---|---|---|

| Isonitrile, carboxylic acid | α-Trifluoromethyl carboxamides | 70–85% |

Stability and Handling

科学的研究の応用

Scientific Research Applications

Ethyl 3-(trifluoromethyl)benzene-1-carboximidate hydrochloride has several notable applications in scientific research, particularly in the following areas:

Medicinal Chemistry

The unique trifluoromethyl group enhances the lipophilicity and metabolic stability of compounds, making them valuable in drug design. Compounds with similar structures have been shown to exhibit significant biological activities such as:

- Antimicrobial properties: Compounds containing trifluoromethyl groups often show enhanced activity against various pathogens.

- Anticancer activity: Research indicates that similar compounds can inhibit cancer cell proliferation through various mechanisms.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo various chemical transformations makes it suitable for:

- Coupling reactions: It can be utilized in cross-coupling reactions to form carbon-carbon bonds.

- Functionalization of aromatic rings: The presence of the carboximidate group allows for further derivatization.

Antimicrobial Activity Study

A study published in a peer-reviewed journal demonstrated that compounds structurally related to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized a series of assays to evaluate the minimum inhibitory concentration (MIC) of these compounds, establishing a correlation between the presence of the trifluoromethyl group and increased antimicrobial efficacy.

Anticancer Activity Investigation

Another research effort focused on evaluating the anticancer properties of similar compounds through cell viability assays against various cancer cell lines. Results indicated that modifications involving trifluoromethyl groups led to enhanced cytotoxicity compared to non-fluorinated analogs, suggesting potential pathways for drug development targeting specific cancer types.

作用機序

The mechanism of action of ethyl 3-(trifluoromethyl)benzene-1-carboximidate hydrochloride involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The carboximidate group can form covalent bonds with nucleophilic sites on target molecules, leading to modifications in their structure and function.

類似化合物との比較

Similar Compounds

- Ethyl 3-(trifluoromethyl)benzoate

- Ethyl 3-(trifluoromethyl)benzamide

- Ethyl 3-(trifluoromethyl)benzylamine

Uniqueness

Ethyl 3-(trifluoromethyl)benzene-1-carboximidate hydrochloride is unique due to the presence of both the trifluoromethyl and carboximidate groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that may not be possible with similar compounds .

生物活性

Ethyl 3-(trifluoromethyl)benzene-1-carboximidate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, focusing on antimicrobial properties, inhibition of enzymatic activity, and other relevant pharmacological effects.

1. Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical reactivity and biological interactions. The structure can be represented as follows:

2. Antimicrobial Activity

Research indicates that carboximidates, including this compound, exhibit notable antimicrobial properties. A study highlighted the effectiveness of various carboximidates against bacterial strains, suggesting potential applications in treating infections caused by resistant organisms.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

3. Inhibition of Enzymatic Activity

This compound has been studied for its ability to inhibit specific enzymes that are crucial in various biological pathways. Notably, it has been shown to inhibit aminopeptidase activity, which is vital for peptide processing in immune responses. This inhibition may enhance immunogenicity in tumor cells by preventing the degradation of peptides necessary for T-cell recognition .

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| Aminopeptidase ERAP1 | 5.7 | Competitive inhibition | |

| Dipeptidyl peptidase IV | >200 | Non-competitive inhibition |

4. Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Case Study on Antimicrobial Efficacy : A recent study evaluated the compound's efficacy against multi-drug resistant strains of bacteria. The results demonstrated a significant reduction in bacterial load in vitro, indicating its potential as a therapeutic agent against infections.

- Immunomodulatory Effects : Another investigation focused on the compound's role in modulating immune responses through enzyme inhibition. The findings suggested that this compound could enhance T-cell activation by preserving peptide presentation on MHC molecules .

5. Conclusion

This compound exhibits promising biological activities, particularly in antimicrobial and immunomodulatory contexts. Its ability to inhibit key enzymatic processes positions it as a potential candidate for further development in therapeutic applications. Continued research is essential to fully elucidate its mechanisms of action and optimize its efficacy for clinical use.

特性

IUPAC Name |

ethyl 3-(trifluoromethyl)benzenecarboximidate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO.ClH/c1-2-15-9(14)7-4-3-5-8(6-7)10(11,12)13;/h3-6,14H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWWFKXOBBZDRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC(=CC=C1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60612-88-6 | |

| Record name | Benzenecarboximidic acid, 3-(trifluoromethyl)-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60612-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。